molecular formula C21H22FN3O5 B8818846 2-Oxymoxifloxacin CAS No. 1395056-41-3

2-Oxymoxifloxacin

Cat. No.: B8818846
CAS No.: 1395056-41-3
M. Wt: 415.4 g/mol
InChI Key: XDBHDQAHSLACTF-ZUZCIYMTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxymoxifloxacin (CAS No. 1395056-41-3), also designated as Moxifloxacin Impurity 19, is a structural analog and degradation product of the broad-spectrum fluoroquinolone antibiotic moxifloxacin. Its molecular formula is C₂₁H₂₂FN₃O₅, with a molecular weight of 415.41 g/mol . Unlike the parent compound, this compound features a hydroxyl group substitution at the C-2 position of the quinolone core, altering its physicochemical properties and pharmacokinetic behavior .

Properties

CAS No.

1395056-41-3

Molecular Formula

C21H22FN3O5

Molecular Weight

415.4 g/mol

IUPAC Name

7-[(4aS,7aS)-2-oxo-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H22FN3O5/c1-30-20-17-12(19(27)13(21(28)29)8-25(17)11-3-4-11)6-14(22)18(20)24-7-10-2-5-16(26)23-15(10)9-24/h6,8,10-11,15H,2-5,7,9H2,1H3,(H,23,26)(H,28,29)/t10-,15+/m0/s1

InChI Key

XDBHDQAHSLACTF-ZUZCIYMTSA-N

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCC(=O)N[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCC(=O)NC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-oxymoxifloxacin with structurally related moxifloxacin impurities and other fluoroquinolones, focusing on molecular properties, stability, and pharmacological relevance.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Features
This compound C₂₁H₂₂FN₃O₅ 415.41 1395056-41-3 Hydroxyl group at C-2 quinolone position
Moxifloxacin (Parent Drug) C₂₁H₂₄FN₃O₄ 401.44 151096-09-2 Methoxy group at C-8, cyclopropyl ring
Moxifloxacin Impurity 1 C₃₅H₃₄FN₄O₈ 676.68 N/A Dimerization product with extended sidechain
Moxifloxacin Impurity 2 C₂₁H₂₄FN₃O₄ 401.44 2489671-12-5 Desmethyl analog at C-8 position
Moxifloxacin EP Impurity H C₂₂H₂₆FN₃O₄ 415.47 721970-35-0 Methyl esterification at carboxyl group
Decarboxy Moxifloxacin HCl C₂₀H₂₄FN₃O₂·HCl 357.43 + 36.46 N/A Loss of carboxyl group, HCl salt form

Key Findings

In contrast, Moxifloxacin EP Impurity H (methyl ester) exhibits higher lipophilicity, which may enhance cellular uptake but reduce water solubility, impacting formulation stability . Decarboxy Moxifloxacin HCl lacks the carboxylic acid group critical for bacterial topoisomerase inhibition, rendering it pharmacologically inactive .

Analytical Detection :

  • Spectrophotometric methods for moxifloxacin quantification (e.g., using alkaloidal precipitants) can distinguish this compound via distinct UV absorption profiles due to its hydroxyl substitution .

Pharmacological Relevance: While moxifloxacin targets DNA gyrase and topoisomerase IV, structural analogs like this compound show negligible antimicrobial activity, emphasizing their role as quality markers rather than therapeutic agents . Moxifloxacin Impurity 1, a dimer, may induce immunogenic reactions due to its larger molecular size, unlike this compound, which is more likely to influence drug degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.